molecular formula C17H22N4O5S2 B2429408 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034403-28-4

1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2429408
CAS RN: 2034403-28-4
M. Wt: 426.51
InChI Key: VZYCUVOVHSKKLZ-UHFFFAOYSA-N
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Description

1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22N4O5S2 and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis

The Ugi four-component reaction (U-4CR), followed by intramolecular nucleophilic substitution, has been utilized for the convergent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, showcasing the versatility of this approach in generating complex diazepane systems (Banfi et al., 2007).

Catalytic Applications

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been identified as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, multicomponent reaction in aqueous media, demonstrating the importance of diazepane derivatives in green chemistry (Tahmassebi et al., 2011).

Novel Heterocycles Synthesis

A new DABCO-based ionic liquid has been prepared and applied in the synthesis of biologically active compounds such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, highlighting the role of diazepane and its derivatives in facilitating novel synthetic routes (Shirini et al., 2017).

Regioselective Synthesis

Research on the divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines offers insights into the flexibility of diazepane scaffolds in producing a range of heterocyclic compounds (Attanasi et al., 2011).

Pharmaceutical Scaffold Development

The synthesis of novel scaffolds for drug discovery involving hybrids of β-D-glucose with 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one and related heterocycles underlines the significance of diazepane derivatives in creating new pharmacologically active molecules (Abrous et al., 2001).

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S2/c1-19-13-16(12-18-19)28(24,25)21-7-2-6-20(8-9-21)27(22,23)15-3-4-17-14(11-15)5-10-26-17/h3-4,11-13H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCUVOVHSKKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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